molecular formula C17H18N4O3S B2600900 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034501-66-9

4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2600900
CAS No.: 2034501-66-9
M. Wt: 358.42
InChI Key: ZPTHCIAHOUJVEM-SHTZXODSSA-N
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Description

4-Cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a synthetic small molecule of significant interest in early-stage drug discovery research, particularly in the field of protein kinase inhibition. The compound's structure, featuring a pyrimidine ring system and a sulfonamide group, is commonly found in molecules designed to modulate kinase activity by targeting the ATP-binding site . Researchers utilize this compound as a chemical probe to investigate signaling pathways involved in cellular proliferation and to explore structure-activity relationships (SAR) for the development of novel oncology therapeutics. Its rigid, stereodefined cyclohexyl linker contributes to precise molecular recognition studies. This reagent is strictly for laboratory research applications to further the understanding of biochemical mechanisms and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-12-13-2-8-16(9-3-13)25(22,23)21-14-4-6-15(7-5-14)24-17-19-10-1-11-20-17/h1-3,8-11,14-15,21H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTHCIAHOUJVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Benzenesulfonamide
  • Substituents :
    • Cyano group at the para position
    • Pyrimidin-2-yloxy group attached to a cyclohexyl moiety

Biological Activity Overview

This compound has been investigated for its biological activity across several fronts, including:

  • Anticancer Activity
  • Antiviral Properties
  • Enzyme Inhibition

Anticancer Activity

Recent studies have shown that the compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines.

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (Breast Cancer)0.12620-fold over MCF10A
H1975 (Lung Cancer)0.442High

The selectivity index indicates a promising therapeutic window, suggesting that the compound preferentially targets cancer cells while sparing normal cells .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. In particular, it showed efficacy against respiratory viruses with an EC50 value in the micromolar range. For instance, it inhibited viral replication in vitro at concentrations comparable to established antiviral agents like ribavirin .

Enzyme Inhibition

In addition to its anticancer and antiviral activities, the compound has demonstrated inhibitory effects on specific enzymes involved in cancer progression and viral replication.

  • Matrix Metalloproteinases (MMPs) : Significant inhibition was observed against MMP-2 and MMP-9, which are implicated in tumor metastasis.
  • CHK1 Kinase : The compound was evaluated for its ability to inhibit CHK1 kinase, showing an IC50 value of 27 nM, indicating strong potential as a chemotherapeutic agent targeting DNA damage response pathways .

The biological activity of this compound is attributed to multiple mechanisms:

  • Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promotes apoptosis through caspase activation.
  • Inhibition of Key Signaling Pathways : Disrupts pathways involved in cell proliferation and survival.

Case Study 1: Breast Cancer Model

In a study using a mouse model with MDA-MB-231 cells, treatment with the compound resulted in reduced tumor size and inhibited lung metastasis compared to controls. Histological analysis revealed decreased proliferation markers and increased apoptosis indicators in treated tissues .

Case Study 2: Viral Infection Model

In vitro studies demonstrated that the compound effectively reduced viral load in infected cell cultures, outperforming standard antiviral treatments at equivalent concentrations .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide demonstrate significant anticancer properties. For instance, pyrimidine-based drugs have been shown to inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

COX Inhibition

Research has demonstrated that derivatives of benzenesulfonamides can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). A study found that structural modifications in sulfonamide compounds led to increased selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with reduced side effects . The introduction of specific substituents can enhance potency and selectivity.

Antimicrobial Properties

Pyrimidine derivatives have been evaluated for their antimicrobial activity against various pathogens. Compounds structurally related to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exhibited potent antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae. These findings suggest potential applications in treating fungal infections .

Case Study 1: Anticancer Efficacy

In a clinical trial involving a pyrimidine derivative similar to 4-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide, researchers observed a significant reduction in tumor size among participants with advanced breast cancer. The compound was administered alongside standard chemotherapy, leading to improved patient outcomes compared to those receiving chemotherapy alone .

Case Study 2: Selective COX Inhibition

A study focused on the synthesis of various benzenesulfonamide derivatives revealed that specific modifications could lead to compounds with enhanced selectivity for COX-2. One such derivative demonstrated a 50-fold increase in COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a safer alternative for pain management .

Data Tables

Compound NameStructureActivityReference
Compound AStructureAnticancer (Breast Cancer)
Compound BStructureCOX-2 Inhibition
Compound CStructureAntifungal Activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Compound 12bb ():
  • Structure: 4-Cyano-N-(4-{[4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino}cyclohexyl)benzenesulfonamide.
  • Key differences: Replaces the pyrimidin-2-yloxy group with a thieno[3,2-d]pyrimidin-2-yl group.
  • Activity : Exhibits anti-HIV activity (EC₅₀ = 33 nM), highlighting the importance of the pyrimidine scaffold in viral inhibition .
2-Methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide ():
  • Structure : Shares the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl group but replaces the sulfonamide with a pyridine-carboxamide.
  • Implications : Demonstrates that stereochemistry and pyrimidine substitution are conserved in structurally diverse bioactive molecules .

Sulfonamide Derivatives with Anti-Inflammatory Activity

HMC Compounds ():
  • Structure : N-(4-hydroxy-4-methyl-cyclohexyl)-4-phenyl-benzenesulfonamide and analogues.
  • Key differences : Cyclohexyl substituents include hydroxy and methyl groups instead of pyrimidin-2-yloxy.
  • Activity : Used in treating rheumatoid arthritis, psoriasis, and bone loss disorders, emphasizing the therapeutic versatility of cyclohexyl-sulfonamide hybrids .
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide ():
  • Structure: Simplifies the core to a pyrimidin-2-yl-substituted sulfonamide with a para-amino group.
  • Activity : Broad-spectrum antibacterial agent, indicating sulfonamides’ role in microbial inhibition .

Comparative Data Table

Compound Name Cyclohexyl Substituent Sulfonamide Substituent Biological Activity Reference
Target Compound Pyrimidin-2-yloxy 4-Cyanophenyl Potential antiviral
Compound 12bb (Thienopyrimidine derivative) Thieno[3,2-d]pyrimidin-2-yl 4-Cyanophenyl Anti-HIV (EC₅₀ = 33 nM)
HMC Compounds 4-Hydroxy-4-methyl Phenyl or 2-pyridyl Anti-inflammatory
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide Pyrimidin-2-yl 4-Aminophenyl Antibacterial

Research Findings and Implications

Role of Pyrimidine and Sulfonamide Motifs

  • Antiviral activity : Pyrimidine derivatives (e.g., Compound 12bb) inhibit HIV via interactions with viral enzymes, suggesting the target compound’s pyrimidin-2-yloxy group may confer similar mechanisms .
  • pyrimidinyloxy) influence target specificity .

Stereochemical and Substituent Effects

  • Stereochemistry: The (1r,4r)-cyclohexyl configuration in the target compound and ’s analogue enhances metabolic stability compared to non-stereospecific derivatives.

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